![molecular formula C8H11BN2O2 B11761164 [2-(Azetidin-1-yl)pyridin-4-yl]boronic acid](/img/structure/B11761164.png)
[2-(Azetidin-1-yl)pyridin-4-yl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Azetidin-1-yl)pyridin-4-yl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with an azetidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Azetidin-1-yl)pyridin-4-yl]boronic acid typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 50-100°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
化学反应分析
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Organic halides (e.g., bromides, iodides) in the presence of a palladium catalyst and a base.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Hydroxyl-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the organic halide used.
科学研究应用
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki–Miyaura cross-coupling to form carbon-carbon bonds.
Ligand Synthesis: Acts as a precursor for the synthesis of complex ligands used in coordination chemistry.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
作用机制
The mechanism of action of [2-(Azetidin-1-yl)pyridin-4-yl]boronic acid in chemical reactions primarily involves the formation of a palladium-boron complex during the Suzuki–Miyaura coupling. The boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the unique electronic properties of the pyridine and azetidine rings, which stabilize the intermediate complexes.
相似化合物的比较
4-Pyridinylboronic acid: Lacks the azetidine ring, making it less versatile in certain reactions.
2-(Azetidin-1-yl)pyrimidin-4-ylboronic acid: Contains a pyrimidine ring instead of a pyridine ring, which can alter its reactivity and applications.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: Features a tetrahydropyridine ring, offering different steric and electronic properties.
Uniqueness: The presence of both the azetidine and pyridine rings in [2-(Azetidin-1-yl)pyridin-4-yl]boronic acid provides unique electronic and steric properties that enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
属性
分子式 |
C8H11BN2O2 |
|---|---|
分子量 |
178.00 g/mol |
IUPAC 名称 |
[2-(azetidin-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C8H11BN2O2/c12-9(13)7-2-3-10-8(6-7)11-4-1-5-11/h2-3,6,12-13H,1,4-5H2 |
InChI 键 |
ZEUDXVMIQNBQKC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1)N2CCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B11761081.png)

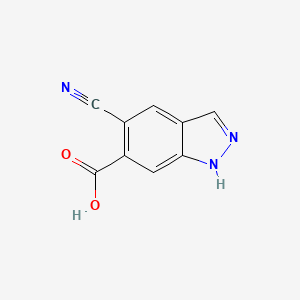
![(6-Methoxybenzo[d]thiazol-2-yl)methanamine](/img/structure/B11761106.png)
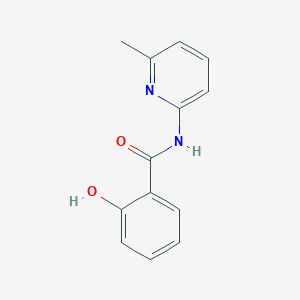
![Ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B11761112.png)
![[4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic acid](/img/structure/B11761116.png)

![[(2R)-3-carboxy-2-{[(2E)-3-phenylprop-2-enoyl]oxy}propyl]trimethylazanium](/img/structure/B11761134.png)
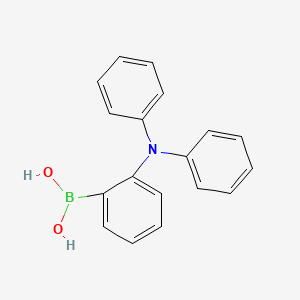

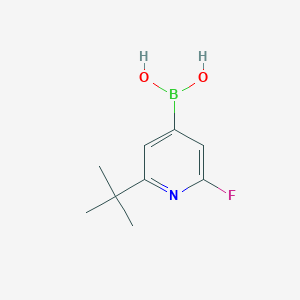
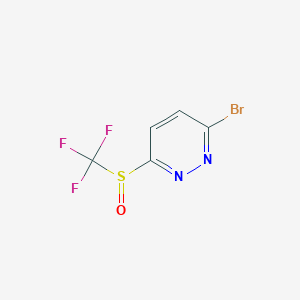
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11761155.png)
